Cas no 120341-32-4 (2-{(tert-butoxy)carbonylamino}butanedioic acid)
2-{(tert-butoxy)carbonylamino}butanedioic acid Chemical and Physical Properties
Names and Identifiers
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- Boc-DL-aspartic acid
- NaBOC-L-aspartic acid
- 2-{(tert-butoxy)carbonylamino}butanedioic acid
- N-tert-Butoxycarbonyl-L-aspartic acid
- AB01643
- L-Aspartic acid,1-dimethylethoxy)carbonyl]-
- AB07212
- N-(tert-Butoxycarbonyl)-D-aspartic acid; Boc-D-Asp-OH
- CS-0453907
- DB-254079
- N.alpha.-tert-Butyloxycarbonylaspartic acid
- N-(tert-butoxycarbonyl)-DL-aspartic acid
- KAJBMCZQVSQJDE-UHFFFAOYSA-N
- 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
- 2-(tert-butoxycarbonylamino)-butanedioic acid
- SY024210
- MFCD23715553
- AC9558
- MFCD00798618
- SY035140
- EN300-112058
- Aspartic acid, N-tert-butyl ester, L-
- N-tert-Butyloxycarbonyl-L-aspartic acid
- (tert-butoxycarbonyl)aspartic acid
- NSC-186910
- AKOS016608298
- SCHEMBL3323682
- N-(t-boc)-aspartic acid
- LS-13673
- N-(tert-Butoxycarbonyl)-L-aspartic acid;Boc-L-aspartic acid
- SY262602
- 2-[(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOIC ACID
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- 120341-32-4
- NSC186910
- tert-Butoxycarbonyl-L-aspartic acid
- N-Boc-L-aspartic Acid
-
- MDL: MFCD23715553
- Inchi: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)
- InChI Key: KAJBMCZQVSQJDE-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 233.08993720g/mol
- Monoisotopic Mass: 233.08993720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 113Ų
2-{(tert-butoxy)carbonylamino}butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779967-5g |
Boc-DL-aspartic Acid |
120341-32-4 | 95% | 5g |
$540 | 2024-07-20 | |
| Enamine | EN300-112058-0.05g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-112058-0.1g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-112058-0.25g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 0.25g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-112058-0.5g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 0.5g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-112058-1.0g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 1g |
$24.0 | 2023-06-09 | |
| Enamine | EN300-112058-2.5g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 2.5g |
$33.0 | 2023-10-27 | |
| Enamine | EN300-112058-5.0g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 5g |
$45.0 | 2023-06-09 | |
| Enamine | EN300-112058-10.0g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 10g |
$63.0 | 2023-06-09 | |
| Enamine | EN300-112058-25.0g |
2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |
120341-32-4 | 95% | 25g |
$105.0 | 2023-06-09 |
2-{(tert-butoxy)carbonylamino}butanedioic acid Suppliers
2-{(tert-butoxy)carbonylamino}butanedioic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-{(tert-butoxy)carbonylamino}butanedioic acid
Introduction to 2-{(tert-butoxy)carbonylamino}butanedioic Acid (CAS No. 120341-32-4)
2-{(tert-butoxy)carbonylamino}butanedioic acid, also known by its CAS number 120341-32-4, is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and biotechnology. This compound is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc protection is widely used in peptide synthesis to prevent premature reactions and ensure the desired sequence and structure of peptides.
The chemical structure of 2-{(tert-butoxy)carbonylamino}butanedioic acid consists of a central carbon atom bonded to two carboxylic acid groups and an amino group protected by the Boc moiety. The tert-butoxycarbonyl group (Boc) is a common protecting group in organic synthesis due to its stability under mild acidic conditions and its ease of removal under strong acidic conditions. This makes 2-{(tert-butoxy)carbonylamino}butanedioic acid an ideal intermediate for the synthesis of complex peptides and other bioactive molecules.
In the pharmaceutical industry, 2-{(tert-butoxy)carbonylamino}butanedioic acid plays a crucial role in the development of new drugs. Its use as a building block in peptide synthesis allows for the creation of peptides with specific biological activities, such as enzyme inhibitors, receptor agonists, and antagonists. Recent studies have shown that peptides derived from this compound exhibit promising therapeutic potential in areas such as cancer treatment, neurodegenerative diseases, and infectious diseases.
One notable application of 2-{(tert-butoxy)carbonylamino}butanedioic acid is in the synthesis of cyclic peptides. Cyclic peptides are known for their enhanced stability and bioavailability compared to their linear counterparts. The ability to introduce specific functional groups and protect certain functionalities during synthesis is crucial for achieving the desired cyclic structure. The Boc protection provided by 2-{(tert-butoxy)carbonylamino}butanedioic acid allows for precise control over the peptide sequence and conformation, leading to the production of highly active and stable cyclic peptides.
In addition to its use in peptide synthesis, 2-{(tert-butoxy)carbonylamino}butanedioic acid has found applications in other areas of chemical research. For instance, it can be used as a chiral building block in the synthesis of optically active compounds. Chiral compounds are essential in many pharmaceuticals due to their specific interactions with biological targets. The ability to control chirality during synthesis is critical for producing enantiomerically pure compounds with desired biological activities.
The versatility of 2-{(tert-butoxy)carbonylamino}butanedioic acid extends beyond its use as a protecting group in peptide synthesis. It can also serve as a starting material for the preparation of various derivatives with different functional groups. These derivatives can be used in a wide range of applications, from drug discovery to materials science. For example, recent research has explored the use of derivatives of this compound in the development of novel materials with unique properties, such as self-assembling peptides and hydrogels.
The stability and reactivity of 2-{(tert-butoxy)carbonylamino}butanedioic acid make it an attractive choice for synthetic chemists working on complex molecular architectures. Its ability to undergo selective reactions under controlled conditions allows for the precise modification of molecular structures, which is essential for optimizing the properties and functions of target molecules. This has led to significant advancements in fields such as medicinal chemistry and materials science.
In conclusion, 2-{(tert-butoxy)carbonylamino}butanedioic acid (CAS No. 120341-32-4) is a valuable compound with a wide range of applications in pharmaceuticals, chemical synthesis, and biotechnology. Its unique properties, including its stability under mild conditions and its ability to undergo selective reactions, make it an essential tool for researchers working on complex molecular systems. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its importance in various scientific fields.
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